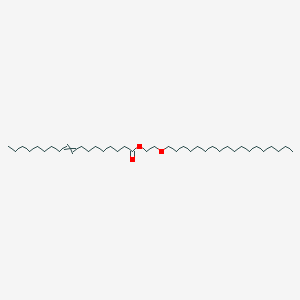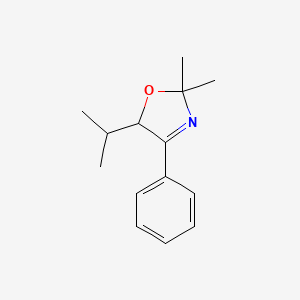![molecular formula C9H14O2 B13807121 5,11-Dioxatricyclo[8.1.0.04,6]undecane CAS No. 87421-71-4](/img/structure/B13807121.png)
5,11-Dioxatricyclo[8.1.0.04,6]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Dioxatricyclo[81004,6]undecane is a chemical compound with the molecular formula C9H14O2 It is known for its unique tricyclic structure, which includes two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dioxatricyclo[8.1.0.04,6]undecane typically involves the cyclization of specific precursors under controlled conditions. One common method includes the use of epoxidation reactions, where an alkene precursor is treated with a peracid to form the epoxide ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5,11-Dioxatricyclo[8.1.0.04,6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce diols.
科学的研究の応用
5,11-Dioxatricyclo[8.1.0.04,6]undecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of tricyclic systems and epoxides.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 5,11-Dioxatricyclo[8.1.0.04,6]undecane involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds.
類似化合物との比較
Similar Compounds
1,2-Epoxycyclohexane: Another epoxide with a simpler structure.
Tricyclo[5.2.1.02,6]decane: A tricyclic compound with a different ring system.
Dioxane: A six-membered ring compound with two oxygen atoms.
Uniqueness
5,11-Dioxatricyclo[810
特性
CAS番号 |
87421-71-4 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
5,11-dioxatricyclo[8.1.0.04,6]undecane |
InChI |
InChI=1S/C9H14O2/c1-2-6-8(10-6)4-5-9-7(3-1)11-9/h6-9H,1-5H2 |
InChIキー |
HLGDWSHQZUFCJF-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(O2)CCC3C(C1)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


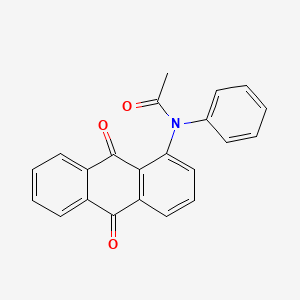

![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
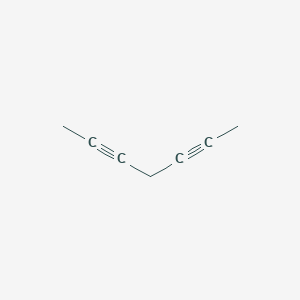

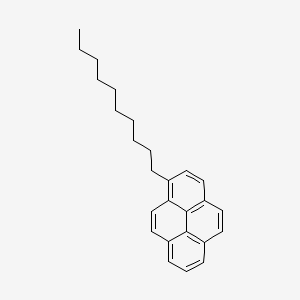

![Ethanol, 2-[(5-amino-2,4-dimethylphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13807074.png)
![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
![11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide](/img/structure/B13807092.png)
